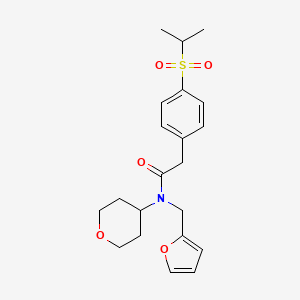

N-(呋喃-2-基甲基)-2-(4-(异丙磺酰)苯基)-N-(四氢-2H-吡喃-4-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-substituted acetamide derivatives, including those with a furan moiety, has been demonstrated through various methods. In one approach, novel compounds with antibacterial properties, specifically pyrazoline derivatives, were synthesized by cyclizing -1-[2-(alkoxy)phenyl]-3-(furan-2-yl) prop-2-en-1-one with N-substituted phenyl hydrazine in the presence of acetic acid in ethanol. The reaction conditions facilitated the formation of the desired products, which were then confirmed through IR, ^1H NMR, ^13C NMR, ESI-MS spectral data, and elemental analyses . Another method involved a one-pot three-component synthesis of N-(furan-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives. This process utilized 2-naphthol, aldehydes, and amides in the presence of DBU as a catalyst in ethanol under reflux conditions for 110-120 minutes. This synthesis route is noted for its good yields, environmental friendliness, straightforward protocol, short reaction times, and mild reaction conditions .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. Infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and electrospray ionization mass spectrometry (ESI-MS) were employed to determine the structural details of the synthesized pyrazoline derivatives . These techniques are crucial for confirming the presence of specific functional groups and the overall molecular framework of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by cyclization and condensation steps. The cyclization of enone precursors with phenyl hydrazine in the presence of an acid catalyst leads to the formation of pyrazoline derivatives . The one-pot synthesis described in the second paper involves a multi-component reaction where the amide group is introduced to the furan moiety through a condensation reaction facilitated by DBU, a strong organic base . These reactions are significant for constructing the complex molecular architecture of the acetamide derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide are not detailed in the provided papers, the general properties of similar compounds can be inferred. The synthesized compounds are expected to have distinct melting points, solubilities, and stabilities based on their molecular structures. The antibacterial activity of the pyrazoline derivatives suggests that these compounds could interact with bacterial cell components, leading to their potential use as antibacterial agents. The minimum inhibitory concentration (MIC) of these compounds was determined against various bacteria, indicating their effectiveness in inhibiting bacterial growth . The environmentally friendly nature of the synthesis method for the acetamide derivatives also suggests that these compounds could be produced with minimal environmental impact .

科学研究应用

杂芳脱羧克莱森重排反应

N-(呋喃-2-基甲基)-2-(4-(异丙磺酰)苯基)-N-(四氢-2H-吡喃-4-基)乙酰胺等呋喃-2-基甲基衍生物的合成和应用可以通过类似化合物脱羧克莱森重排反应的研究来理解,例如 Craig 等人(2005 年)的研究,探索了类似化合物的脱羧克莱森重排反应。该过程产生 2,3-二取代杂芳产物,突出了该化合物在合成具有杂芳骨架的复杂有机结构方面的潜力 (Craig 等人,2005 年)。

对比非对映面选择性

Paquette 等人(2003 年)的研究深入探讨了涉及螺环化合物(包括四氢吡喃和四氢呋喃环)的环加成的非对映面选择性。研究表明,呋喃衍生物表现出不同的π-面立体选择性,这表明 N-(呋喃-2-基甲基)-2-(4-(异丙磺酰)苯基)-N-(四氢-2H-吡喃-4-基)乙酰胺等化合物可能在立体选择性合成应用中具有价值 (Paquette 等人,2003 年)。

合成和生物活性

胡景迁等人(2016 年)对具有类似呋喃-2-基甲基结构的化合物的合成和生物活性进行的研究表明,此类分子在除草剂和杀菌剂应用中具有潜力。该研究强调了这些化合物的复杂分子间相互作用和生物功效,表明 N-(呋喃-2-基甲基)-2-(4-(异丙磺酰)苯基)-N-(四氢-2H-吡喃-4-基)乙酰胺在农业科学中可能的研究途径 (胡景迁等人,2016 年)。

抗菌和抗氧化活性

Chkirate 等人(2019 年)对与 N-(呋喃-2-基甲基)-2-(4-(异丙磺酰)苯基)-N-(四氢-2H-吡喃-4-基)乙酰胺具有结构相似性的吡唑-乙酰胺衍生物的研究表明了显着的抗氧化活性。该研究强调了此类化合物在开发新的抗氧化剂中的潜力,这可能对制药和营养保健品应用产生影响 (Chkirate 等人,2019 年)。

合成和抗病毒评估

El-Telbani 等人(2011 年)合成了一系列带有 N-和 S-糖苷的 1-芳基吡唑,从 3-(呋喃-2-基)-1-苯基-1H-吡唑-4-甲醛开始,展示了其在抗病毒应用中的潜力。这表明具有呋喃-2-基甲基成分的化合物可以探索其抗病毒特性,为 N-(呋喃-2-基甲基)-2-(4-(异丙磺酰)苯基)-N-(四氢-2H-吡喃-4-基)乙酰胺在药学中的应用提供了新的视角 (El-Telbani 等人,2011 年)。

属性

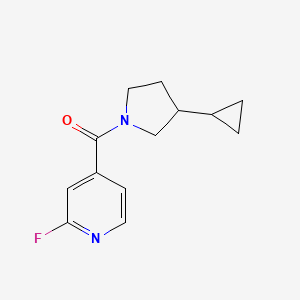

IUPAC Name |

N-(furan-2-ylmethyl)-N-(oxan-4-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5S/c1-16(2)28(24,25)20-7-5-17(6-8-20)14-21(23)22(15-19-4-3-11-27-19)18-9-12-26-13-10-18/h3-8,11,16,18H,9-10,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOPUKIMOLUENB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CO2)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529825.png)

![(E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2529828.png)

![1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one hydrochloride](/img/structure/B2529829.png)

![3-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2529839.png)

![4-Fluoro-2-methylbenzo[d]thiazol-6-amine](/img/structure/B2529841.png)

![5-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2529845.png)